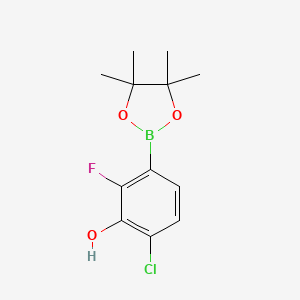

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción general

Descripción

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Hydrolysis: Aqueous acids (e.g., HCl) or bases (e.g., NaOH).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Hydrolysis: Boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exhibit promising anticancer properties. The incorporation of boron-containing moieties has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that boron compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development .

Targeting Kinases

The compound's ability to interact with specific kinase enzymes is of particular interest. Kinases play a crucial role in cell signaling pathways that regulate cell growth and division. Inhibitors designed based on the structure of this compound may provide new therapeutic avenues for diseases characterized by abnormal kinase activity .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing structure allows it to participate effectively in Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules. This application is vital in the development of pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

this compound can be utilized for the functionalization of aromatic compounds. The presence of both chlorine and fluorine atoms enhances its reactivity towards electrophilic substitution reactions. This property is particularly useful for modifying existing pharmaceutical agents to improve their efficacy or reduce side effects .

Materials Science

Development of Boron-Doped Materials

In materials science, the compound's boron content allows for the development of boron-doped materials with unique electronic properties. These materials can be used in semiconductor applications or as components in electronic devices. Research into the electrical conductivity and stability of these boron-doped materials is ongoing .

Nanocomposite Formation

The integration of this compound into polymer matrices has been explored for creating nanocomposites with enhanced mechanical and thermal properties. These composites are suitable for applications in packaging and construction materials where durability is essential .

Comprehensive Data Table

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the mechanism by which the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Organic Synthesis Innovations

In a recent synthesis project aimed at developing new anti-inflammatory drugs, researchers successfully utilized this compound as a key reagent to create novel derivatives with improved bioavailability and reduced toxicity profiles.

Case Study 3: Material Development

Researchers at a leading university explored the use of this compound in creating a new class of boron-doped polymers that showed enhanced thermal stability and conductivity compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoropyridine-5-boronic acid pinacol ester

- N-[5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-dimethylethyl ester

Uniqueness

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules with specific functional groups.

Actividad Biológica

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 272.51 g/mol. The compound features a chloro and fluoro substituent on the phenolic ring and a dioxaborolane moiety that is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with enzymes and proteins, potentially influencing metabolic pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or secondary messengers.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth and metastasis in various cancer models.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of phenolic compounds on breast cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibitory effects on cell proliferation (IC50 values ranging from 0.87 to 12.91 μM) compared to standard treatments like 5-Fluorouracil .

- Enzyme Interaction : Research on boron-containing compounds has shown that they can effectively inhibit matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis .

Data Table: Biological Activities

Propiedades

IUPAC Name |

6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWOIQDILSGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.